2,4,6-Trichlorobenzonitrile
Overview
Description
2,4,6-Trichlorobenzonitrile is an organic compound with the molecular formula C₇H₂Cl₃N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 4, and 6. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzonitrile can be synthesized through several methods. One common method involves the bromination of 1,3,5-trichlorobenzene followed by a reaction with zinc cyanide in the presence of a palladium catalyst. The reaction conditions typically include heating the mixture to 85°C in an anhydrous solvent like N,N-dimethylformamide .
Industrial Production Methods: Industrial production of this compound often involves the Sandmeyer reaction, where 2,4,6-trichloroaniline is diazotized and then reacted with copper(I) cyanide. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,4,6-trichlorobenzylamine.
Oxidation: Formation of 2,4,6-trichlorobenzoic acid.
Scientific Research Applications
2,4,6-Trichlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can inhibit or modify the activity of specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 3,5-Dichlorobenzonitrile
- 2,4,5-Trichlorobenzonitrile
Comparison: 2,4,6-Trichlorobenzonitrile is unique due to the symmetrical placement of chlorine atoms, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits higher stability and distinct reactivity patterns, making it valuable in specific applications .
Properties
IUPAC Name |
2,4,6-trichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODHCIOIPODFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334873 | |
Record name | 2,4,6-Trichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-05-9 | |
Record name | 2,4,6-Trichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,4,6-Trichlorobenzonitrile and are there any unique structural features?
A1: this compound exhibits a typical aromatic structure with a nitrile group (-C≡N) attached to the benzene ring. Additionally, three chlorine atoms are substituted at positions 2, 4, and 6 of the benzene ring. While the molecular structure itself is not unusual, research has revealed intriguing intermolecular interactions. Studies employing X-ray crystallography demonstrate that this compound molecules arrange themselves in two-dimensional layers within the crystal lattice [, ]. These layers are stabilized by close contacts between chlorine atoms and the nitrile groups of neighboring molecules. Specifically, pairs of molecules are held together by Cl⋯CN interactions with distances of approximately 3.245 Å []. This arrangement highlights the significant role of halogen bonding in the solid-state structure of this compound.
Q2: What spectroscopic techniques have been used to characterize this compound and what key information do they provide?
A2: Researchers have utilized Nuclear Quadrupole Resonance (NQR) spectroscopy and X-ray crystallography to extensively study this compound [, , ]. NQR analysis provided valuable insights into the electronic environment surrounding the nitrogen and chlorine atoms within the molecule. The study successfully identified one 14N resonance line and three distinct 35Cl resonance lines []. These findings are indicative of the different electronic environments experienced by the chlorine atoms due to their positions relative to the nitrile group and each other within the molecule. Furthermore, by examining the Zeeman effect on single crystals, researchers were able to determine the quadrupole coupling constants (e2Qq) and asymmetry parameters (η) for both nitrogen and chlorine nuclei [].
Q3: Is there any information available regarding the infrared and Raman spectra of this compound?
A3: While specific details are not provided in the provided abstracts, research on the infrared and Raman spectra of this compound does exist []. These spectroscopic techniques offer complementary information about the vibrational modes present within the molecule. Analysis of these spectra could provide insights into various structural features, including the nature of the C≡N bond, the C-Cl bonds, and the aromatic ring vibrations.
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